molecular formula C15H14N4O4S2 B11001322 2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-sulfamoylbenzyl)acetamide

2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-sulfamoylbenzyl)acetamide

Cat. No.: B11001322
M. Wt: 378.4 g/mol
InChI Key: HZUKEFPOFDOCHJ-UHFFFAOYSA-N
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Description

2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-sulfamoylbenzyl)acetamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a thienopyrimidine core and a sulfamoylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-sulfamoylbenzyl)acetamide typically involves multiple steps, starting from readily available precursors One common approach involves the formation of the thienopyrimidine core through a series of cyclization reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and reduce costs. The purification process is also crucial and may involve techniques like recrystallization and chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-sulfamoylbenzyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-sulfamoylbenzyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-sulfamoylbenzyl)acetamide involves its interaction with molecular targets such as enzymes. For instance, it can inhibit the activity of cysteine proteases by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can disrupt essential biological processes in pathogens, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-sulfamoylbenzyl)acetamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to inhibit specific enzymes with high selectivity makes it a valuable compound for targeted therapeutic applications .

Properties

Molecular Formula

C15H14N4O4S2

Molecular Weight

378.4 g/mol

IUPAC Name

2-(4-oxothieno[3,2-d]pyrimidin-3-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide

InChI

InChI=1S/C15H14N4O4S2/c16-25(22,23)11-3-1-10(2-4-11)7-17-13(20)8-19-9-18-12-5-6-24-14(12)15(19)21/h1-6,9H,7-8H2,(H,17,20)(H2,16,22,23)

InChI Key

HZUKEFPOFDOCHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CN2C=NC3=C(C2=O)SC=C3)S(=O)(=O)N

Origin of Product

United States

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